molecular formula C32H37NO9 B7944097 DroloxifeneCitrate

DroloxifeneCitrate

Cat. No.: B7944097
M. Wt: 579.6 g/mol
InChI Key: GTJXPMSTODOYNP-OQKDUQJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound DroloxifeneCitrate is a complex organic molecule It is characterized by the presence of multiple functional groups, including phenol, ether, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DroloxifeneCitrate involves several steps:

    Formation of the phenylbutenyl intermediate: This step involves the reaction of 4-[2-(dimethylamino)ethoxy]benzaldehyde with phenylacetylene under basic conditions to form the corresponding phenylbutenyl intermediate.

    Coupling with phenol: The phenylbutenyl intermediate is then coupled with phenol in the presence of a suitable catalyst to form the desired product.

    Addition of 2-hydroxypropane-1,2,3-tricarboxylic acid: The final step involves the addition of 2-hydroxypropane-1,2,3-tricarboxylic acid to the product obtained from the previous step.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

DroloxifeneCitrate: undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The double bond in the butenyl chain can be reduced to form the corresponding alkane.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

DroloxifeneCitrate: has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DroloxifeneCitrate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting or activating their activity.

    Interact with receptors: Modulating signal transduction pathways.

    Affect cellular processes: Such as cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

DroloxifeneCitrate: can be compared with other similar compounds, such as:

    Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.

    Raloxifene: Another selective estrogen receptor modulator with similar applications.

    Clomiphene: Used in the treatment of infertility.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

3-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJXPMSTODOYNP-OQKDUQJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/C2=CC(=CC=C2)O)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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